molecular formula C14H19NO5 B2432212 N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide CAS No. 1919880-48-0

N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide

Cat. No.: B2432212
CAS No.: 1919880-48-0
M. Wt: 281.308
InChI Key: RXWCSJCEJCANJT-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide is a chemical compound with a complex structure that includes a tetrahydrofuran ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of 3-hydroxytetrahydrofuran, which can be synthesized via cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane . The next step involves the reaction of 3-hydroxytetrahydrofuran with a suitable benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The hydroxyl group in the tetrahydrofuran ring and the methoxy groups on the benzene ring can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzamide
  • N-((3-hydroxytetrahydrofuran-3-yl)methyl)cinnamamide
  • N-((3-hydroxytetrahydrofuran-3-yl)methyl)quinoline-8-sulfonamide

Uniqueness

N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide is unique due to the presence of both the tetrahydrofuran ring and the dimethoxybenzamide moiety

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-18-11-5-3-4-10(12(11)19-2)13(16)15-8-14(17)6-7-20-9-14/h3-5,17H,6-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWCSJCEJCANJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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